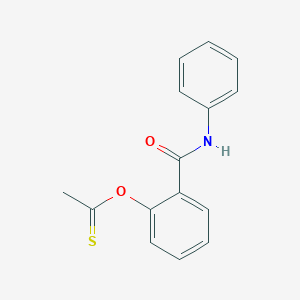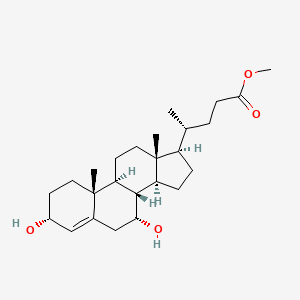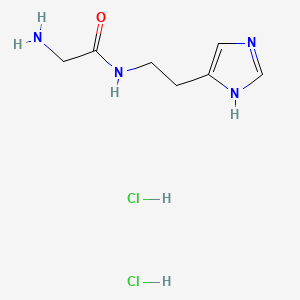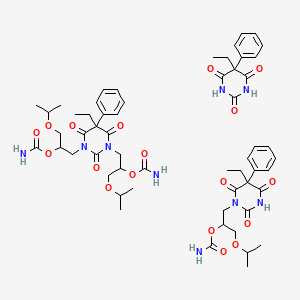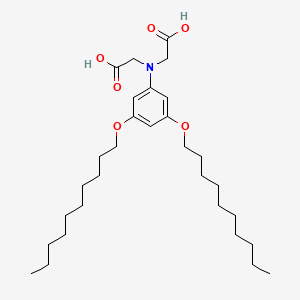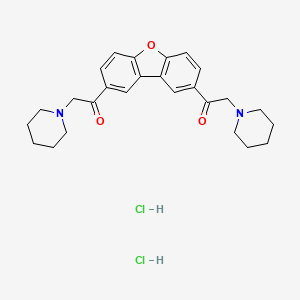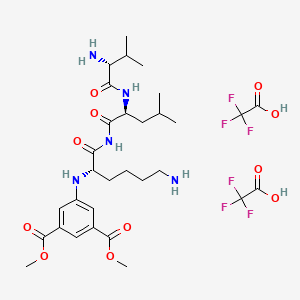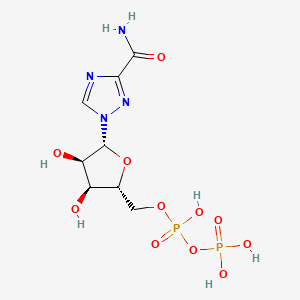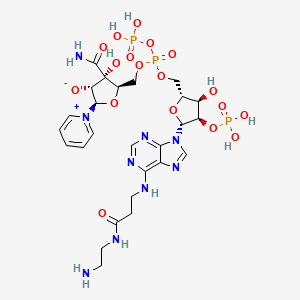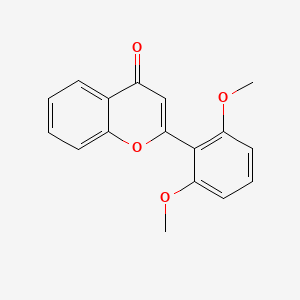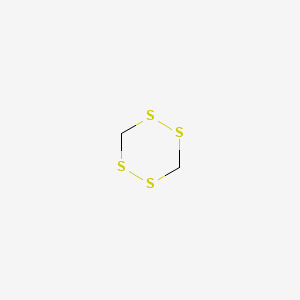
1,2,4,5-Tetrathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1, 2, 4, 5-Tetrathiane, also known as S-tetrathiane, belongs to the class of organic compounds known as tetrathianes. These are organic compounds containing a tetrathiane ring, which is a six-member saturated aliphatic ring made up of four sulfur atoms and two carbon atoms. Within the cell, 1, 2, 4, 5-tetrathiane is primarily located in the cytoplasm. Outside of the human body, 1, 2, 4, 5-tetrathiane can be found in mushrooms. This makes 1, 2, 4, 5-tetrathiane a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis and Reactions
1,2,4,5-Tetrathiane has been extensively studied for its synthetic methods and reactions. Research dating back to 1887 has explored a variety of structures, including spiro systems and compounds with double bonds to the ring. However, methods for constructing asymmetrical structures or stereoisomers are relatively undeveloped. Interest in reductions and ring-size changes is notable in the study of its reactivity (Franek, 1991).
Conformational Studies
Dynamic NMR spectroscopy has been used to determine the conformation of 1,2,4,5-tetrathiane, revealing that the chair form is more stable than the twist form by 1.4 kcal/mol (Susilo & Gmelin, 1982).
Structural and Spectroscopic Properties
Further studies have examined molecular structure, conformation, spectroscopy, and electrochemistry of 1,2,4,5-tetrathianes, highlighting their role in conformation research and as ingredients in natural and artificial aromas (Franek, 1991).
Carbon-Carbon Bond Forming Desulphurisation
The compound has been shown to undergo reactions like carbon-carbon bond forming desulphurisation, a process important in synthetic chemistry (Bannister & Rees, 1989).
Flavor Research and Technical Applications
1,2,4,5-Tetrathiane has interesting applications in flavor research, particularly in soup seasoning, and shows potential in various technical applications. Its thermal properties have also been a subject of study (Hu Wei-bing, 2007).
Raman Spectroscopy in Isomer Determination
Raman spectroscopy has been utilized to determine the configurational isomers of cyclic polysulfides, including 1,2,4,5-tetrathianes. This method helps in distinguishing cis and trans isomers, showcasing the compound's significance in analytical chemistry (Krafft et al., 2007).
properties
CAS RN |
291-22-5 |
|---|---|
Product Name |
1,2,4,5-Tetrathiane |
Molecular Formula |
C2H4S4 |
Molecular Weight |
156.3 g/mol |
IUPAC Name |
1,2,4,5-tetrathiane |
InChI |
InChI=1S/C2H4S4/c1-3-5-2-6-4-1/h1-2H2 |
InChI Key |
VXTWQLLUXWBOGW-UHFFFAOYSA-N |
SMILES |
C1SSCSS1 |
Canonical SMILES |
C1SSCSS1 |
melting_point |
132-133°C |
Other CAS RN |
291-22-5 |
physical_description |
Solid |
synonyms |
1,2,4,5-tetrathiane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



